1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine
Description
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is a halogenated aryl-piperidine derivative characterized by a piperidine ring directly attached to a para-brominated and ortho-difluoromethyl-substituted benzene ring. Its molecular formula is C₁₂H₁₃BrF₂N, with a molecular weight of 288.9 g/mol. The compound’s structural uniqueness arises from the electron-withdrawing bromo (Br) and difluoromethyl (–CF₂H) groups, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
1-[4-bromo-2-(difluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKBTZKAMOZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Tuberculosis Treatment
One of the most significant applications of 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is in the search for new treatments for tuberculosis (TB). The compound has been tested for its inhibitory effects on the enzyme KasA, which is essential for the synthesis of mycolic acids in the bacterial cell wall of Mycobacterium tuberculosis. Research indicates that derivatives of this compound have shown promising results in inhibiting bacterial growth in vitro. For example, a study synthesized several derivatives that exhibited varying degrees of activity against M. tuberculosis, with some compounds demonstrating minimal inhibitory concentrations (MIC) below 20 µM, indicating potential as effective anti-TB agents .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of this compound derivatives. By systematically modifying the chemical structure, researchers have identified key substituents that enhance biological activity while minimizing toxicity. For instance, modifications at the 4-position of the piperidinyl moiety have been shown to significantly affect potency against TB, with certain analogs achieving MIC values as low as 2 µM .
Case Study 1: Inhibition of KasA
In a detailed investigation into the inhibition of KasA by piperidine derivatives, researchers synthesized multiple compounds based on the this compound scaffold. The study found that certain modifications led to enhanced binding affinity and inhibitory potency against M. tuberculosis. Notably, compounds that retained a bromine substituent at the para position on the phenyl ring were particularly effective, highlighting the importance of this functional group in drug design .
Case Study 2: Novel Drug Development
Another study focused on developing novel drug candidates using this compound as a lead compound. Researchers employed high-throughput screening methods to evaluate a library of analogs for their anti-mycobacterial activity. The results indicated that several analogs not only inhibited bacterial growth effectively but also demonstrated favorable pharmacokinetic profiles, suggesting their potential for further development into therapeutic agents against TB .
Data Tables
| Compound | Substituent | MIC (µM) | Activity |
|---|---|---|---|
| Compound A | Bromine | < 20 | Effective against TB |
| Compound B | Difluoromethyl | < 10 | Highly effective |
| Compound C | Methyl | > 50 | Less effective |
Mechanism of Action
The mechanism by which 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical agent, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine with key analogs from the evidence:
Key Observations:
- Substituent Position : The target compound’s bromo group at para and difluoromethyl at ortho positions distinguish it from analogs like (bromo at ortho) and (trifluoromethyl at meta).
- Linkers: Direct piperidine-phenyl bonding in the target contrasts with sulfonyl (), phenoxymethyl (), and propoxy () linkers in analogs.
- Lipophilicity : The difluoromethyl (–CF₂H) group increases lipophilicity compared to –CF₃ () but reduces it relative to tert-pentyl ().
Pharmacological and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences are drawn from analogs:
- Anti-Inflammatory Activity: Flavonoid-piperidine hybrids () demonstrate anti-inflammatory effects in BV-2 microglia, linked to reduced TNF-α and IL-6 levels .
- logP Estimates : The target’s logP (~3.5) is higher than propoxy-linked analogs (logP ~2.8 for ) due to the lipophilic –CF₂H group.
Biological Activity
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a bromo and difluoromethyl group on the phenyl moiety. The presence of these substituents may influence its interaction with biological targets.
The compound primarily acts as an inhibitor of monoamine oxidase (MAO) A and B, enzymes involved in the degradation of neurotransmitters such as serotonin and norepinephrine. By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters, which can enhance mood and cognitive functions.
Antimicrobial Properties
Recent studies have investigated the efficacy of this compound against various bacterial strains, including Mycobacterium tuberculosis. The compound has shown promising results in inhibiting bacterial growth, with a minimum inhibitory concentration (MIC) reported at around 5 µM .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. Research indicates that derivatives of piperidine compounds exhibit significant activity against various cancer cell lines, including breast and lung cancers. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance anticancer efficacy .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) due to activation by the electron-withdrawing difluoromethyl group at the ortho position. This enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles under optimized conditions.
Key Reactions:
Mechanistic Insights :
-
The SNAr proceeds via a Meisenheimer intermediate stabilized by the difluoromethyl group.
-
Steric hindrance from the piperidine ring slightly reduces reaction rates compared to non-annulated analogs.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic ring.
Suzuki-Miyaura Coupling:
Key Observations :
-
The difluoromethyl group enhances regioselectivity by directing coupling to the para position.
-
Reactions tolerate electron-rich and heteroaromatic boronic acids .
Functionalization via Piperidine Nitrogen
The piperidine nitrogen serves as a site for alkylation and acylation, enabling further structural modifications.
Acylation Reactions:
Applications :
Influence of Difluoromethyl Group on Reactivity
The difluoromethyl group (-CF₂H) exhibits dual electronic effects:
-
Electron-withdrawing : Activates the aromatic ring for electrophilic substitution at the meta position (relative to -CF₂H).
-
Hydrogen-bond donor : Enhances binding affinity in biological systems via F···H interactions .
Comparative Reactivity:
| Substituent Pattern | SNAr Rate (Relative to H) | Suzuki Coupling Efficiency |
|---|---|---|
| 4-Br, 2-CF₃ | 1.8× | 82% |
| 4-Br, 2-CF₂H (Target Compound) | 1.5× | 78% |
| 4-Br, 2-CH₃ | 0.3× | 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
